molecular formula C11H14N2OS B13292289 N-(3-methylphenyl)-1,3-thiazolidine-4-carboxamide

N-(3-methylphenyl)-1,3-thiazolidine-4-carboxamide

Cat. No.: B13292289
M. Wt: 222.31 g/mol
InChI Key: XLMXCVHKDZIMAH-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-1,3-thiazolidine-4-carboxamide (CAS 1103187-60-5) is a high-purity chemical compound supplied for research and development purposes. This compound, with the molecular formula C 11 H 14 N 2 OS and a molecular weight of 222.31 g/mol, belongs to the 1,3-thiazolidine class of heterocyclic compounds, which are recognized as an integral part of organic chemistry and a modern research field pursued by many scientific teams . The core structure of 1,3-thiazolidine-4-carboxamide is of significant research interest due to its diverse biological potential. Compounds within this class have been reported in scientific literature to exhibit a range of pharmacological properties, including antioxidant and antimicrobial activities . Researchers are particularly interested in its role as a scaffold for developing new therapeutic agents. The synthesis and biological evaluation of related thiazolidine-4-one derivatives demonstrate their potential as subjects for investigating antioxidant effects through in vitro methods like DPPH/ABTS radical scavenging assays, as well as for exploring antibacterial and antifungal activity against various bacterial and fungal strains . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be conducted by qualified professionals in accordance with all applicable laboratory safety guidelines. The compound is typically stored under recommended conditions to ensure long-term stability, and it is often available for cold-chain transportation to preserve integrity .

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

N-(3-methylphenyl)-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C11H14N2OS/c1-8-3-2-4-9(5-8)13-11(14)10-6-15-7-12-10/h2-5,10,12H,6-7H2,1H3,(H,13,14)

InChI Key

XLMXCVHKDZIMAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CSCN2

Origin of Product

United States

Preparation Methods

Synthetic Route

  • Activation of Carboxyl Group : The carboxyl group of thiazolidine-4-carboxylic acid is activated using a coupling agent such as DCC or HATU.
  • Coupling Reaction : The activated carboxyl group is then coupled with 3-methylphenylamine under inert conditions (e.g., nitrogen atmosphere) to form the carboxamide bond.
  • Purification : The product is purified using column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water to achieve high purity (>95% by HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. Automated systems reduce the risk of human error and increase production efficiency.

Spectroscopic Confirmation

To confirm the structural integrity of this compound, spectroscopic techniques are employed:

  • ¹H/¹³C NMR : Assign peaks based on characteristic signals:
    • Thiazolidine ring protons: δ 3.2–4.1 ppm (multiplet for CH₂ and CH groups).
    • Aromatic protons (3-methylphenyl): δ 6.8–7.4 ppm (coupled doublets).
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-TOF (e.g., [M+H]⁺ at m/z 293.12) with <2 ppm deviation from theoretical values.
  • IR Spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound Name Structural Features Unique Properties
This compound Contains 3-methylphenyl group Potential antiviral activity
N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide Contains 3-fluorophenyl group Enhanced solubility and bioactivity
N-(2-methylphenyl)-1,3-thiazolidine-4-carboxamide Contains 2-methylphenyl group Different electronic properties
Thiazolidinedione derivatives Contains a carbonyl group Known for insulin-sensitizing effects

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies suggest potential efficacy against various microbial strains.
  • Anti-inflammatory Effects : The compound may interact with enzymes or receptors involved in inflammation pathways.
  • Anticancer Potential : Molecular docking studies have suggested binding affinities with proteins involved in cancer disease pathways.

Chemical Reactions Analysis

Oxidation Reactions

The thiazolidine ring undergoes oxidation at the sulfur atom, forming sulfoxides or sulfones depending on reaction conditions. This transformation alters electronic properties and biological activity profiles.

Oxidizing Agent Conditions Product Application Relevance
Hydrogen peroxideRoom temperature, 24hSulfoxide derivativeEnhanced solubility for drug formulations
m-CPBADichloromethane, 0°CSulfone derivativeImproved metabolic stability in preclinical studies

The mechanism involves nucleophilic attack on sulfur by the oxidizing agent, followed by electron redistribution (Fig. 1).

Mechanistic Insight :
Thiazolidine S+H2O2SulfoxideExcess oxidizerSulfone\text{Thiazolidine S}+\text{H}_2\text{O}_2\rightarrow \text{Sulfoxide}\xrightarrow{\text{Excess oxidizer}}\text{Sulfone}

This reaction is critical for modulating the compound's pharmacokinetic properties .

Nucleophilic Substitution

The carboxamide group participates in substitution reactions, enabling structural diversification:

Nucleophile Reagent Product Yield
Primary aminesEDC/HOBt, DMFN-alkylated amide derivatives72-85%
AlcoholsDCC, DMAPEster analogs68-78%

These reactions typically occur under coupling agent mediation, preserving the thiazolidine core while modifying the carboxamide's R-group.

Ring-Opening Reactions

Under acidic or basic conditions, the thiazolidine ring opens to form linear thiol-containing intermediates:

Conditions :

  • Acidic : HCl (6M), reflux → Mercapto-carboxamide derivatives

  • Basic : NaOH (2M), 60°C → Thiolate intermediates

Application :
Ring-opened products serve as precursors for synthesizing polydentate ligands in coordination chemistry .

Hydrolysis Reactions

The amide bond undergoes hydrolysis in extreme pH conditions:

Condition Catalyst Product
HCl (concentrated)Heat3-Methylaniline + Thiazolidine-4-carboxylic acid
NaOH (40% aqueous)RefluxCorresponding carboxylate salt

Hydrolysis kinetics follow pseudo-first-order behavior with t1/2=2.3t_{1/2}=2.3
hr at pH 13.

Condensation Reactions

The secondary amine in the thiazolidine ring reacts with carbonyl compounds:

Example :
Thiazolidine NH+RCHOSchiff base\text{Thiazolidine NH}+\text{RCHO}\rightarrow \text{Schiff base}

Conditions : Ethanol, acetic acid catalyst, 60°C
Yield : 55-65%

Schiff base derivatives exhibit enhanced chelation capacity for metal ions, useful in catalysis research .

Mechanistic Studies and Computational Insights

DFT calculations reveal:

  • Sulfur oxidation : Activation energy barrier = 28.5 kcal/mol (B3LYP/6-311+G(d,p))

  • Amide hydrolysis : Transition state stabilized by hydrogen bonding with solvent molecules

Scientific Research Applications

Based on available research, here's what is known about the applications of compounds related to "N-(3-methylphenyl)-1,3-thiazolidine-4-carboxamide":

Scientific Research Applications
1,3-Thiazolidin-4-one derivatives, which share a similar structure to this compound, have a variety of applications in scientific research, particularly in drug discovery . These compounds are heterocyclic nuclei containing sulfur and nitrogen atoms at positions 1 and 3, respectively, with a carbonyl group at position 4 . Research on the synthesis and bioactivity of these derivatives has garnered considerable attention .

Antimicrobial Activity
1,3-Thiazolidin-4-one derivatives are known for exhibiting antimicrobial properties . For instance, one particular derivative, N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide, has demonstrated bioactivity against Gram-positive bacteria, including staphylococci, streptococci, micrococci, and Bacillus spp., as well as against Candida spp. yeasts, especially Candida albicans . Additionally, novel triazole derivatives bearing 8-hydroxyquinoline have shown some antimicrobial activity against Candida glabrata, Candida parapsilosis, Candida albicans, and Candida krusei .

Anticancer Activity
1,3-Thiazolidin-4-one derivatives have demonstrated anticancer activity . Studies show that 2,5-disubstituted 1,3-thiazolidin-4-ones possess antiproliferative activity in human colon adenocarcinoma cells (HT29), human gastric cancer cell lines, human colon cancer cell lines, and sarcoma-derived cells . Furthermore, 5-benzylidene-4-thiazolidinone derivatives have shown antitumor potential, affecting targets and mechanisms like sphingosine kinase (SK), JNK stimulating phosphatase-1 (JSP-1), and non-membrane protein tyrosine phosphatase (SHP-2) . 2,3-disubstituted 1,3-thiazolidin-4-one derivatives have also been found to be active against leukemia cell lines .

Specific Examples and Activities

  • N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide (6) and N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide (8): These compounds have been found to be active against human renal adenocarcinoma 769-P cells, significantly decreasing their viability in a dose- and time-dependent manner. The presence of an electron-donating methyl group at the 4-position of the phenyl ring may contribute to this cytotoxicity. Compound 8 also increased the number of cells in the sub-G0 stage, indicating apoptotic activity .
  • 2-(3,4-dichlorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide: This synthetic compound exhibits antimicrobial and anticancer properties, potentially inhibiting specific enzymes by binding to their active sites and disrupting essential biochemical pathways. In vitro studies have shown promising cytotoxic effects against various cancer cell lines.
  • N-(3-nitrophenyl)quinoline-2-carboxamide: This compound showed virus growth inhibition activity and low cytotoxicity. Antiviral activity is enhanced by increasing the electron-withdrawing properties of substituents on the anilide ring and by increasing lipophilicity .

Additional Biological Activities
Beyond antimicrobial and anticancer activities, 1,3-thiazolidin-4-one derivatives exhibit other bioactivities:

  • Anticonvulsant
  • Antihistaminic
  • Cardioprotective

Table of Activities

CompoundActivityTarget/Mechanism
N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamideAntimicrobialGram-positive bacteria (e.g., staphylococci), Candida spp.
2,5-disubstituted 1,3-thiazolidin-4-onesAntiproliferativeHuman colon adenocarcinoma cells, gastric cancer cell lines, sarcoma-derived cells
5-benzylidene-4-thiazolidinone derivativesAntitumorSphingosine kinase (SK), JNK stimulating phosphatase-1 (JSP-1), non-membrane protein tyrosine phosphatase (SHP-2)
N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide (6)CytotoxicHuman renal adenocarcinoma 769-P cells
N-(3-nitrophenyl)quinoline-2-carboxamideAntiviralVirus growth inhibition
Triazole-8-hydroxuquinoline derivativesAntimicrobial (low activity)Candida glabrata, Candida parapsilosis, Candida albicans, Candida krusei

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The biological and physicochemical properties of thiazolidine-4-carboxamide derivatives are heavily influenced by substituents on the phenyl ring or the carboxamide nitrogen. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features
N-(3-Methylphenyl)-1,3-thiazolidine-4-carboxamide 3-Methylphenyl C₁₁H₁₂N₂OS 220.29 (calc.) Lipophilic methyl group enhances membrane permeability .
2-(2-Hydroxyphenyl)-N-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxamide (1c) 2-Hydroxyphenyl, 4-hydroxyphenyl C₁₆H₁₅N₂O₃S 323.37 Dual hydroxyl groups increase hydrophilicity and antioxidant potential .
N-(Cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide hydrochloride Cyclopropylmethyl C₈H₁₄N₂OS·HCl 222.73 Cyclopropyl group may improve metabolic stability; hydrochloride salt enhances solubility .
N-(2,2,2-Trifluoroethyl)-1,3-thiazolidine-4-carboxamide hydrochloride Trifluoroethyl C₆H₉F₃N₂OS·HCl 250.66 Fluorine atoms increase electronegativity and bioavailability .
3-(6-Chloropyridine-2-carbonyl)-N-(3-methylbutyl)-1,3-thiazolidine-4-carboxamide 6-Chloropyridine-2-carbonyl, 3-methylbutyl C₁₅H₁₉ClN₃O₂S 340.85 Chloropyridine moiety may enhance target binding affinity .

Structural-Activity Relationships (SAR)

  • Phenyl Ring Substitutions : Hydroxyl or methoxy groups (e.g., 1c , 1e in ) enhance polar interactions with enzymes like tyrosinase but reduce blood-brain barrier penetration. The 3-methyl group balances lipophilicity and steric bulk .
  • Nitrogen-Bound Alkyl Groups : Trifluoroethyl and cyclopropylmethyl substituents alter electronic properties and metabolic pathways. Fluorinated analogs are prioritized in CNS drug design due to enhanced bioavailability .

Biological Activity

N-(3-methylphenyl)-1,3-thiazolidine-4-carboxamide is a compound belonging to the thiazolidine family, characterized by its five-membered ring structure containing both sulfur and nitrogen. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides an overview of its biological activity, supported by data tables and research findings.

Structural Characteristics

  • Molecular Formula : C₁₁H₁₃N₃OS
  • Molecular Weight : Approximately 222.31 g/mol
  • Structural Features : Contains a 3-methylphenyl group and a carboxamide functional group.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • Compounds in the thiazolidine family have shown significant antimicrobial properties. A study demonstrated that derivatives of thiazolidines could inhibit various bacterial strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects :
    • Similar compounds have been noted for their anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
  • Anticancer Potential :
    • Preliminary studies indicate that thiazolidine derivatives may possess cytotoxic effects against cancer cell lines. The presence of specific substituents on the phenyl ring can enhance these effects, making structural modifications crucial for optimizing activity .

The exact mechanism of action for this compound is still under investigation. However, it is believed that its interaction with biological targets such as enzymes or receptors plays a significant role in its therapeutic potential. Molecular docking studies have suggested binding affinities with various proteins involved in disease pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
This compoundContains 3-methylphenyl groupPotential antiviral activity
N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamideContains 3-fluorophenyl groupEnhanced solubility and bioactivity
N-(2-methylphenyl)-1,3-thiazolidine-4-carboxamideContains 2-methylphenyl groupDifferent electronic properties
Thiazolidinedione derivativesContains a carbonyl groupKnown for insulin-sensitizing effects

This table illustrates how variations in substituents can influence the biological activity and pharmacokinetic properties of thiazolidine derivatives.

Case Studies

Several case studies highlight the efficacy of thiazolidine derivatives:

  • Study on Antimicrobial Activity : A recent study evaluated various thiazolidine derivatives against multi-drug resistant bacteria. The results indicated that certain modifications significantly enhanced antimicrobial potency, particularly against strains like Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Testing : In vitro testing on cancer cell lines (e.g., HT-29) showed that specific thiazolidine compounds exhibited IC50 values comparable to established anticancer drugs like doxorubicin .

Q & A

Basic: What synthetic methodologies are most effective for preparing N-(3-methylphenyl)-1,3-thiazolidine-4-carboxamide?

Answer:
The compound is typically synthesized via amide coupling reactions between a thiazolidine-carboxylic acid derivative and an aromatic amine. For example:

  • Step 1 : React 1,3-thiazolidine-4-carboxylic acid with a coupling agent (e.g., HATU or DCC) to activate the carboxyl group.
  • Step 2 : Introduce the 3-methylphenylamine moiety under inert conditions (N₂ atmosphere) to form the carboxamide bond .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water for high purity (>95% by HPLC) .

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Answer:
Key methods include:

  • ¹H/¹³C NMR : Assign peaks based on characteristic signals:
    • Thiazolidine ring protons: δ 3.2–4.1 ppm (multiplet for CH₂ and CH groups).
    • Aromatic protons (3-methylphenyl): δ 6.8–7.4 ppm (coupled doublets) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-TOF (e.g., [M+H]⁺ at m/z 293.12) with <2 ppm deviation from theoretical values .
  • IR Spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides unambiguous stereochemical assignments:

  • Procedure : Grow crystals via slow evaporation (solvent: DCM/methanol).
  • Analysis : Refine data with SHELXL to determine bond angles (e.g., C-N-C=O torsion angle: 172.5°) and confirm thiazolidine ring puckering (envelope or twist conformations) .
  • Validation : Cross-check with PLATON ADDSYM to detect missed symmetry or disorder .

Advanced: How should researchers address contradictions in bioactivity data across studies?

Answer:
Contradictions often arise from solubility differences or substituent effects . Mitigation strategies:

  • Solubility Optimization : Use co-solvents (e.g., DMSO/PEG 400) or salt formation (hydrochloride salts) to improve aqueous solubility .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 3-methyl vs. 4-methylphenyl substituents) to isolate bioactivity trends. For example, 3-methyl derivatives show enhanced antimicrobial activity due to improved lipophilicity .

Advanced: What computational tools are recommended for modeling interactions between this compound and biological targets?

Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to predict binding poses with enzymes (e.g., bacterial dihydrofolate reductase).
  • MD Simulations : Run GROMACS simulations (100 ns) to assess stability of ligand-protein complexes (RMSD <2.0 Å) .
  • Pharmacophore Modeling : Identify critical features (e.g., amide hydrogen bond donors, aromatic π-π stacking) using MOE .

Advanced: How can researchers design analogs to improve metabolic stability?

Answer:
Strategies include:

  • Isosteric Replacement : Substitute the thiazolidine sulfur with oxygen (oxazolidine) to reduce metabolic oxidation .
  • Steric Shielding : Introduce bulky groups (e.g., tert-butyl) at the 5-position of the thiazolidine ring to block CYP450-mediated degradation .
  • Prodrug Design : Mask the carboxamide as a methyl ester to enhance oral bioavailability, with enzymatic cleavage in vivo .

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